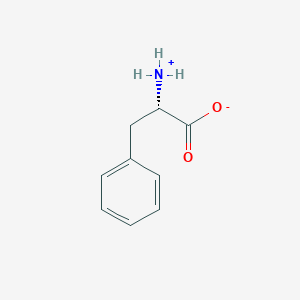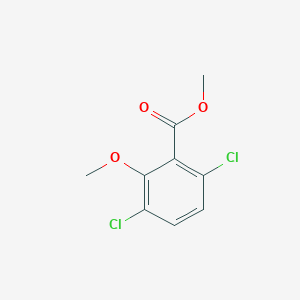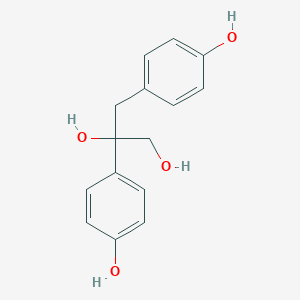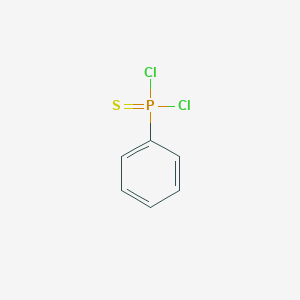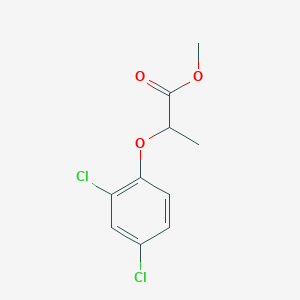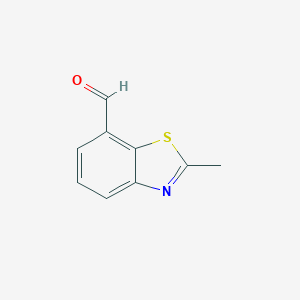
2-Methyl-1,3-benzothiazole-7-carbaldehyde
Vue d'ensemble
Description
2-Methyl-1,3-benzothiazole-7-carbaldehyde is a chemical compound with the molecular formula C8H7NS . It is a derivative of benzothiazole, a class of compounds that are widely used in the pharmaceutical sector .
Synthesis Analysis
The synthesis of 2-Methyl-1,3-benzothiazole-7-carbaldehyde and its derivatives can be achieved through various synthetic pathways. Some of these include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, a one-pot three-component Knoevenagel condensation reaction has been used to synthesize 3-[(1,3-benzothiazol-2-ylsulfanyl) (phenyl)methyl]-2 H-chromen-4-ol derivatives .Molecular Structure Analysis
The molecular structure of 2-Methyl-1,3-benzothiazole-7-carbaldehyde can be viewed using Java or Javascript . The structure-activity relationship (SAR) studies of benzothiazole derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis
Benzothiazole derivatives have been synthesized through various chemical reactions. For example, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Another method involves a microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid .Applications De Recherche Scientifique
Synthesis and Chemical Properties
A method for preparing benzoheterocyclic carbaldehydes, including derivatives of 2-Methyl-1,3-benzothiazole, has been described. This process involves the halogenation of the methyl group followed by conversion to the aldehyde functionality, showcasing the compound's utility in synthetic chemistry (Luzzio & Wlodarczyk, 2009).
Novel push-pull benzothiazole derivatives with reverse polarity, starting from 6-dimethylaminobenzothiazole-2-carbaldehyde, have been synthesized for potential non-linear optic applications. This highlights the compound's role in advanced materials research (Hrobárik, Sigmundová, & Zahradník, 2004).
Analytical and Sensor Applications
Pyridine-2-carbaldehyde-2-(4-methyl-1,3-benzothiazol-2-yl) hydrazone has been utilized as a neutral ionophore for constructing a novel Er(III) membrane sensor with high selectivity, demonstrating the compound's application in analytical chemistry (Ganjali et al., 2007).
The use of thiophene-2-carbaldehyde-(7-methyl-1,3-benzothiazol-2-yl)hydrazone in the development of a thulium(III) selective membrane sensor showcases the potential of benzothiazole derivatives in sensor technology, offering high sensitivity and selectivity (Ganjali et al., 2005).
Pharmacological and Material Science Research
Benzothiazole derivatives have been synthesized for antibacterial screening, indicating the pharmacophore's potential in drug discovery and development. This research underscores the significance of benzothiazole-based compounds in creating new therapeutic agents (Kale & Mene, 2013).
A study on the catalytic aerobic photo-oxidation of a methyl group on heterocycles to produce aldehydes, including benzothiazole-2-carboxaldehydes, reveals the compound's applicability in organic synthesis and material science (Nagasawa et al., 2016).
Safety And Hazards
The safety data sheet for a related compound, 1,3-Benzothiazole-2-carbaldehyde, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Orientations Futures
There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .
Propriétés
IUPAC Name |
2-methyl-1,3-benzothiazole-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c1-6-10-8-4-2-3-7(5-11)9(8)12-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDKHNPTMVQBTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2S1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,3-benzothiazole-7-carbaldehyde | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

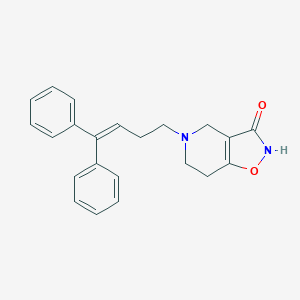
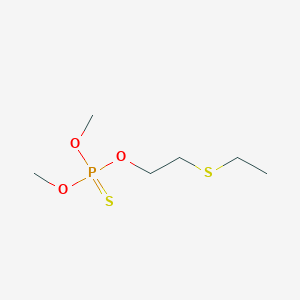
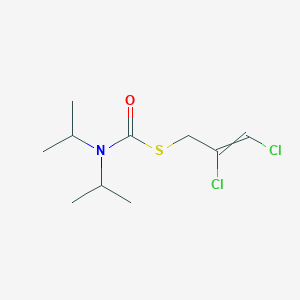
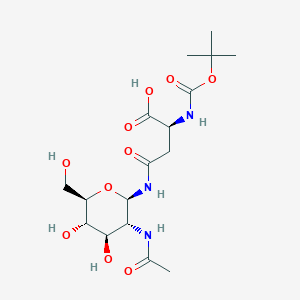
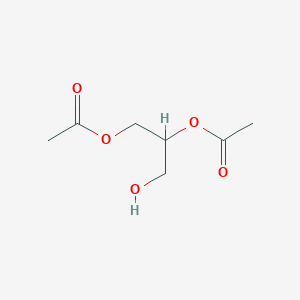
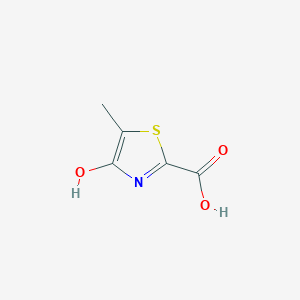
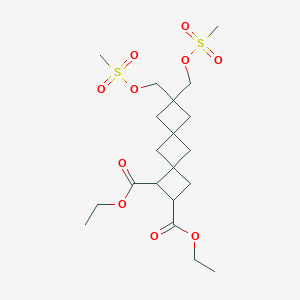
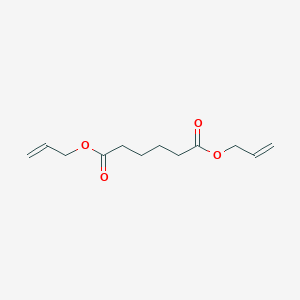
![Methyl (2R,3S,6S,8S,9S,10R,11S,12R,13S)-8-acetyl-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-11,12-dihydroxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate](/img/structure/B166011.png)
